ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the reaction of 6-fluoroindole with ethyl bromoacetate in the presence of a base to form the ethyl (6-fluoro-1H-indol-1-yl)acetate intermediate. This intermediate is then reacted with thioamide under acidic conditions to form the thiazole ring, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can bind to active sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6-fluoro-1H-indol-1-yl)acetate: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Contains a pyridine ring instead of a thiazole ring, leading to different biological activities.
Uniqueness
Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of indole, thiazole, and ester functional groups. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16FN3O3S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16FN3O3S/c1-2-24-16(23)8-13-10-25-17(19-13)20-15(22)9-21-6-5-11-3-4-12(18)7-14(11)21/h3-7,10H,2,8-9H2,1H3,(H,19,20,22) |
InChI Key |
RANCMPQTOBWBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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